Benzyl N-[2-(piperidin-4-yl)propan-2-yl]carbamate
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Overview
Description
Benzyl N-[2-(piperidin-4-yl)propan-2-yl]carbamate is a chemical compound with a complex structure that includes a benzyl group, a piperidine ring, and a carbamate functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl N-[2-(piperidin-4-yl)propan-2-yl]carbamate typically involves the reaction of benzyl chloroformate with 2-(piperidin-4-yl)propan-2-amine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually include a solvent like dichloromethane and a temperature range of 0°C to room temperature.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Benzyl N-[2-(piperidin-4-yl)propan-2-yl]carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the carbamate group to an amine.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: N-oxides of the piperidine ring.
Reduction: Corresponding amines.
Substitution: Various benzyl-substituted derivatives.
Scientific Research Applications
Benzyl N-[2-(piperidin-4-yl)propan-2-yl]carbamate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, particularly in the development of drugs targeting neurological disorders.
Industry: Utilized in the production of specialty chemicals and as a building block in organic synthesis.
Mechanism of Action
The mechanism of action of Benzyl N-[2-(piperidin-4-yl)propan-2-yl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidine ring can interact with binding sites on proteins, potentially modulating their activity. The carbamate group may also play a role in the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- Benzyl N-[2-(piperidin-4-yl)ethyl]carbamate
- Benzyl N-[2-(piperidin-4-yl)methyl]carbamate
- Benzyl N-[2-(piperidin-4-yl)butyl]carbamate
Uniqueness
Benzyl N-[2-(piperidin-4-yl)propan-2-yl]carbamate is unique due to the specific positioning of the piperidine ring and the propan-2-yl group, which can influence its chemical reactivity and biological activity. This structural uniqueness can result in different pharmacokinetic and pharmacodynamic properties compared to similar compounds.
Properties
Molecular Formula |
C16H24N2O2 |
---|---|
Molecular Weight |
276.37 g/mol |
IUPAC Name |
benzyl N-(2-piperidin-4-ylpropan-2-yl)carbamate |
InChI |
InChI=1S/C16H24N2O2/c1-16(2,14-8-10-17-11-9-14)18-15(19)20-12-13-6-4-3-5-7-13/h3-7,14,17H,8-12H2,1-2H3,(H,18,19) |
InChI Key |
ZAYVMMAONMQLNZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C1CCNCC1)NC(=O)OCC2=CC=CC=C2 |
Origin of Product |
United States |
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